2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes dichlorophenoxy and fluoroanilino groups, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 2,4-dichlorophenol with propanoic acid, followed by sulfonation and subsequent coupling with 4-fluoroaniline. The reaction conditions often require the use of catalysts such as triethylamine or potassium carbonate to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, primary amines, thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different applications.
2-(2,4-dichlorophenoxy)propanoic acid: Another herbicide with comparable chemical properties but distinct biological activities.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide stands out due to its combination of dichlorophenoxy and fluoroanilino groups, which confer unique reactivity and biological effects. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17Cl2FN2O4S |
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Molecular Weight |
483.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C21H17Cl2FN2O4S/c1-13(30-20-11-2-14(22)12-19(20)23)21(27)25-16-7-9-18(10-8-16)31(28,29)26-17-5-3-15(24)4-6-17/h2-13,26H,1H3,(H,25,27) |
InChI Key |
QJSNDQWCQPGATJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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